molecular formula C17H15F2N5O B3501164 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B3501164
M. Wt: 343.33 g/mol
InChI Key: AUZWJABBWFIZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structural features, including a cyclopropyl group, a difluoromethyl group, and a pyridylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be explored to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Scientific Research Applications

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropyl group and the difluoromethyl group, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O/c18-15(19)14-6-13(11-3-4-11)23-16-12(9-22-24(14)16)17(25)21-8-10-2-1-5-20-7-10/h1-2,5-7,9,11,15H,3-4,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWJABBWFIZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N-(3-PYRIDYLMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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